molecular formula C15H15N3O3 B13780495 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- CAS No. 98519-24-5

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans-

Cat. No.: B13780495
CAS No.: 98519-24-5
M. Wt: 285.30 g/mol
InChI Key: PIIXAPHXKDVYRY-XHDPSFHLSA-N
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Description

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- is a complex organic compound with a molecular formula of C15H15N3O3 It is characterized by the presence of a triazole ring, a benzofuran moiety, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzofuran and dioxolane moieties. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antifungal or anticancer agent.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-
  • 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-
  • 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-

Uniqueness

The uniqueness of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

98519-24-5

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-[[(2R,4S)-2-(1-benzofuran-2-yl)-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C15H15N3O3/c1-11-7-19-15(21-11,8-18-10-16-9-17-18)14-6-12-4-2-3-5-13(12)20-14/h2-6,9-11H,7-8H2,1H3/t11-,15+/m0/s1

InChI Key

PIIXAPHXKDVYRY-XHDPSFHLSA-N

Isomeric SMILES

C[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1COC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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